{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-benzylpiperidine-1-carbodithioate
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Overview
Description
{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-benzylpiperidine-1-carbodithioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazine ring, a piperidine ring, and a carbodithioate group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-benzylpiperidine-1-carbodithioate typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring can be synthesized through a nucleophilic substitution reaction involving cyanuric chloride and an appropriate amine. The piperidine ring is then introduced through a nucleophilic substitution reaction with a suitable piperidine derivative. Finally, the carbodithioate group is added using a thiocarbonyl reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-benzylpiperidine-1-carbodithioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlling the temperature, pH, and solvent to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-benzylpiperidine-1-carbodithioate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique chemical properties may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it a valuable component in the formulation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-benzylpiperidine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazine
- 4-Benzylpiperidine-1-carbodithioate
- 6-Amino-hexanoic acid benzyl ester
Uniqueness
What sets {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-benzylpiperidine-1-carbodithioate apart from similar compounds is its unique combination of functional groups The presence of both the triazine and piperidine rings, along with the carbodithioate group, provides a distinct set of chemical properties and reactivity
Properties
Molecular Formula |
C24H28N6OS2 |
---|---|
Molecular Weight |
480.7 g/mol |
IUPAC Name |
[4-amino-6-(2-methoxyanilino)-1,3,5-triazin-2-yl]methyl 4-benzylpiperidine-1-carbodithioate |
InChI |
InChI=1S/C24H28N6OS2/c1-31-20-10-6-5-9-19(20)26-23-28-21(27-22(25)29-23)16-33-24(32)30-13-11-18(12-14-30)15-17-7-3-2-4-8-17/h2-10,18H,11-16H2,1H3,(H3,25,26,27,28,29) |
InChI Key |
MUBSWGQDQJUWJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CSC(=S)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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